Chlorisondamine diiodide

Beschreibung

Eigenschaften

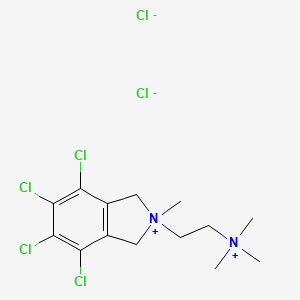

IUPAC Name |

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVAOZHQUJJJQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582020 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96750-66-2, 69-27-2 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chlorisondamine Diiodide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine is a bisquaternary ammonium compound that functions as a potent and long-acting antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] This in-depth technical guide elucidates the core mechanism of action of chlorisondamine diiodide, with a focus on its molecular interactions, physiological effects, and the experimental methodologies used to characterize its pharmacological profile. Chlorisondamine exhibits a complex inhibitory profile, acting as a non-competitive, insurmountable, and use-dependent antagonist, with evidence pointing towards an open-channel blockade mechanism. Its primary action is the blockade of autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow.[3] In the central nervous system (CNS), it serves as a powerful tool to investigate the roles of nAChRs in various physiological and pathological processes, particularly those involving nicotine. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the signaling pathways involved in the action of chlorisondamine.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

Chlorisondamine's primary mechanism of action is the blockade of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels.[1] Unlike competitive antagonists that bind to the acetylcholine binding site, chlorisondamine acts as a non-competitive antagonist.[4] Evidence suggests that it functions as an open-channel blocker, meaning it enters and occludes the ion channel pore after the receptor has been activated by an agonist like acetylcholine or nicotine.[5][6] This mode of action contributes to its characteristic use-dependent and voltage-dependent blockade.[5][6]

The blockade by chlorisondamine is often described as "insurmountable," meaning that increasing the concentration of the agonist does not fully restore the maximal response.[4] This, coupled with its exceptionally long duration of action in vivo, makes it a quasi-irreversible antagonist in functional studies.[7][8] A single administration can lead to a blockade of central nAChRs that persists for weeks.[8]

While chlorisondamine is a broad-spectrum nAChR antagonist, there is evidence to suggest some level of selectivity. Research has indicated a potential interaction with an epitope on the alpha-2 (α2) subunit of neuronal nAChRs.[1][3]

The physiological consequence of nAChR blockade is the inhibition of cholinergic transmission at autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems.[2] This leads to a variety of systemic effects, including a reduction in blood pressure. In the CNS, chlorisondamine is a valuable research tool for blocking the effects of nicotine and elucidating the role of nAChRs in processes such as dopamine release.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the potency and effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Chlorisondamine and Other nAChR Antagonists

| Antagonist | Preparation | Assay | IC50 (µM) | Reference |

| Chlorisondamine | Rat striatal synaptosomes | Inhibition of nicotine-induced [³H]-dopamine release | 1.6 | [4] |

| Mecamylamine | Rat striatal synaptosomes | Inhibition of nicotine-induced [³H]-dopamine release | 0.3 | [4] |

| Dihydro-β-erythroidine | Rat striatal synaptosomes | Inhibition of nicotine-induced [³H]-dopamine release | 0.2 | [4] |

| Chlorisondamine | Cultured foetal rat mesencephalic cells | Inhibition of NMDA-evoked [³H]-dopamine release | ~600 | [8] |

| Mecamylamine | Cultured foetal rat mesencephalic cells | Inhibition of NMDA-evoked [³H]-dopamine release | ~70 | [8] |

Table 2: In Vivo Effects of Chlorisondamine

| Species | Administration Route | Dose | Effect | Duration of Effect | Reference |

| Rat | Subcutaneous (s.c.) | 10 mg/kg | Blockade of central nicotinic effects (ataxia and prostration) | At least 14 days | [8] |

| Rat | Subcutaneous (s.c.) | 10 mg/kg | Blockade of nicotine-induced [³H]-dopamine release from striatal synaptosomes (ex vivo) | At least 84 days | [7] |

| Rat | Intravenous (i.v.) | - | Reduction of cholera toxin-induced intestinal fluid secretion by ~80% | - | [2] |

| Mouse | Intraperitoneal (i.p.) | 1-6 mg/kg | Reduction in blood pressure and cardiac output | - | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of chlorisondamine's mechanism of action.

Nicotine-Induced [³H]-Dopamine Release from Rat Striatal Synaptosomes

This in vitro assay is crucial for assessing the functional antagonism of presynaptic nAChRs that modulate dopamine release.

Protocol Summary (based on el-Bizri & Clarke, 1994): [4]

-

Synaptosome Preparation:

-

Male Sprague-Dawley rats are euthanized, and the striata are rapidly dissected and placed in ice-cold 0.32 M sucrose solution.

-

The tissue is homogenized in the sucrose solution.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes (nerve terminals).

-

The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

[³H]-Dopamine Loading:

-

Synaptosomes are incubated with [³H]-dopamine in the presence of a monoamine oxidase inhibitor (e.g., pargyline) to prevent dopamine metabolism.

-

After incubation, the synaptosomes are washed to remove excess unincorporated [³H]-dopamine.

-

-

Superfusion and Stimulation:

-

The [³H]-dopamine-loaded synaptosomes are placed in a superfusion apparatus.

-

They are continuously perfused with physiological buffer.

-

Fractions of the perfusate are collected at regular intervals to measure basal [³H]-dopamine release.

-

To stimulate release, the synaptosomes are exposed to a pulse of nicotine-containing buffer.

-

To test the effect of chlorisondamine, the antagonist is included in the superfusion buffer prior to and during the nicotine stimulation.

-

-

Data Analysis:

-

The amount of radioactivity in each collected fraction is determined by liquid scintillation counting.

-

Nicotine-induced release is calculated as the percentage increase over basal release.

-

The inhibitory effect of chlorisondamine is determined by comparing the nicotine-induced release in the presence and absence of the antagonist.

-

IC50 values are calculated from concentration-response curves.

-

In Vivo Ganglionic Blockade and Assessment of Central Nicotinic Effects

This protocol describes the in vivo administration of chlorisondamine to assess its long-lasting central effects.

Protocol Summary (based on Clarke, 1984 and other sources): [8]

-

Animal Model:

-

Adult male Sprague-Dawley rats are typically used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

-

Chlorisondamine Administration:

-

For systemic administration, chlorisondamine is dissolved in saline and injected subcutaneously (s.c.) at a dose of, for example, 10 mg/kg.

-

For central administration, a cannula is stereotaxically implanted into a cerebral ventricle, and chlorisondamine is infused directly into the cerebrospinal fluid.

-

-

Assessment of Central Nicotinic Effects:

-

At various time points after chlorisondamine administration (e.g., 1, 7, 14, or more days), animals are challenged with a systemic injection of nicotine.

-

Behavioral effects of nicotine, such as ataxia (impaired coordination) and changes in locomotor activity, are observed and quantified.

-

The ability of chlorisondamine pretreatment to block these nicotine-induced behaviors is assessed.

-

-

Ex Vivo Analysis:

-

Following the in vivo treatment period, animals can be euthanized, and their brains dissected for ex vivo assays, such as the nicotine-induced [³H]-dopamine release from striatal synaptosomes described in Protocol 3.1, to confirm the persistent blockade of nAChRs at the molecular level.[7]

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of chlorisondamine.

Caption: Signaling pathway of nAChR-mediated dopamine release and its blockade by chlorisondamine.

Caption: Experimental workflows for in vitro and in vivo characterization of chlorisondamine.

Conclusion

This compound is a powerful pharmacological tool with a well-defined, albeit complex, mechanism of action centered on the non-competitive, long-lasting blockade of nicotinic acetylcholine receptors. Its utility in both peripheral and central nervous system research is underscored by its potent ganglionic blocking activity and its ability to persistently antagonize the effects of nicotine in the brain. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize chlorisondamine in their studies or to develop novel therapeutics targeting the nicotinic cholinergic system. The unique properties of chlorisondamine, particularly its insurmountable and use-dependent nature, continue to make it a relevant and valuable compound for advancing our understanding of nAChR pharmacology and physiology.

References

- 1. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of ganglionic blocking compounds on in-vivo fluid secretion in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of chlorisondamine with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of cholinergic channels by chlorisondamine on a crustacean muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of cholinergic channels by chlorisondamine on a crustacean muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Profile of Chlorisondamine Diiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a bisquaternary ammonium compound recognized for its potent and long-lasting antagonism of nicotinic acetylcholine receptors (nAChRs). Functioning as a ganglionic blocker, it inhibits neurotransmission in the autonomic ganglia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Mechanism of Action

This compound is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), meaning it does not directly compete with acetylcholine for the same binding site. Its primary mechanism involves blocking the ion channel of the nAChR, thereby preventing the influx of cations that would normally lead to neuronal depolarization.[1] This action results in the inhibition of neurotransmission at autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems.[2][3]

The blockade produced by Chlorisondamine is exceptionally long-lasting, with some studies describing it as quasi-irreversible.[2][4] This persistent effect is particularly notable in the central nervous system (CNS) following direct administration, where a single dose can block the effects of nicotine for several weeks.[2][5] Research suggests that Chlorisondamine interacts with a specific epitope on the alpha-2 (α2) subunit of the neuronal nAChR.[6][7] This interaction is proposed to involve the formation of salt bridges between the quaternary ammonium groups of Chlorisondamine and acidic residues on the receptor, as well as a cation-pi interaction between the drug's tetrachloroisoindoline ring and an arginine residue on the α2 subunit.[6]

Pharmacodynamics

The pharmacodynamic effects of Chlorisondamine are a direct consequence of its antagonism of nAChRs in both the peripheral and central nervous systems.

Receptor Inhibition

Chlorisondamine demonstrates inhibitory activity at neuronal nAChRs. While specific Ki values for various nAChR subtypes are not extensively reported in the available literature, IC50 values provide insight into its potency.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 1.8 µM | Inhibition of nicotine-induced dopamine release from rat striatal synaptosomes. | [8] |

| IC50 | ~600 µM | Inhibition of NMDA-evoked [3H]-dopamine release in cultured fetal rat mesencephalic cells. | [2] |

Cardiovascular Effects

As a ganglionic blocker, Chlorisondamine has pronounced effects on the cardiovascular system by modulating autonomic input to the heart and blood vessels.

| Parameter | Dose | Animal Model | Effect | Reference |

| Blood Pressure | 0.1, 1, 10 mg/kg i.m. | Pigeon | Significant decrease. | [9] |

| Heart Rate | 0.1 mg/kg i.m. | Pigeon | Decrease. | [9] |

| Heart Rate | 10 mg/kg i.m. | Pigeon | Increase. | [9] |

| Blood Pressure & Heart Rate | 1-6 mg/kg i.p. | Normotensive Mice | Reduction. | [9] |

| Cardiac Output | 6 mg/kg i.p. | Normotensive Mice | Reduction. | [9] |

| Blood Pressure & Heart Rate | 1 and 2 mg/kg i.p. | DOCA-salt Hypertensive Mice | Significant reduction. | [9] |

| Cardiac Output | 1, 2, 3, and 6 mg/kg i.p. | DOCA-salt Hypertensive Mice | Reduction. | [9] |

Central Nervous System Effects

When administered centrally, Chlorisondamine produces a long-lasting blockade of nicotinic responses.

| Parameter | Dose | Animal Model | Effect | Reference |

| Nicotine-induced Locomotion and Rearing | Intracerebroventricular injection | Rat | Chronic blockade. | [7] |

| Nicotine-induced Ataxia and Prostration | 10 mg/kg s.c. | Rat | Blockade lasting 1 to 14 days. | [2] |

| Nicotine-evoked Noradrenaline Release | 10 mg/kg s.c. or 10 µg i.c.v. (21 days prior) | Rat Hippocampal Synaptosomes | Near-total block. | [10] |

| Nicotine-induced c-fos expression | - | Pigeon Brain | Blockade for up to 2 weeks. | [11] |

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is limited in publicly available literature. As a bisquaternary ammonium compound, its absorption after oral administration is expected to be poor and variable due to its high polarity.

-

Absorption and Distribution: When administered intraperitoneally, a dose 400-500 times the intracerebroventricular dose is required to cross the blood-brain barrier and produce central effects, indicating poor CNS penetration at lower systemic doses.[7] Following central administration of radiolabeled Chlorisondamine ([3H]-CHL), there is a long-term retention of radioactivity in specific neuronal populations, such as nigrostriatal dopaminergic neurons and the locus coeruleus.[10] This suggests intracellular accumulation may contribute to its prolonged action.[10]

-

Metabolism and Excretion: Specific metabolic pathways and excretion routes for this compound have not been extensively characterized.

Signaling Pathways

The primary signaling event initiated by Chlorisondamine is the blockade of ion flux through nAChRs. This has downstream consequences on various cellular processes.

Nicotinic Acetylcholine Receptor Signaling Blockade

The binding of acetylcholine to nAChRs normally causes a conformational change that opens the ion channel, allowing the influx of Na+ and Ca2+. This leads to membrane depolarization and the initiation of intracellular signaling cascades. Chlorisondamine, by blocking this channel, prevents these initial events.

Chlorisondamine blocking the nAChR ion channel.

Impact on Neurotransmitter Release

By blocking presynaptic nAChRs, Chlorisondamine inhibits the release of various neurotransmitters.

Inhibition of neurotransmitter release by Chlorisondamine.

Experimental Protocols

Radioligand Binding Assay for nAChRs (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like Chlorisondamine for nAChRs.

Workflow for a radioligand binding assay.

Materials:

-

Receptor source (e.g., rat brain tissue, cultured cells expressing specific nAChR subtypes)

-

Radioligand (e.g., [3H]-Nicotine, [3H]-Epibatidine)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

-

Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Chlorisondamine concentration to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release (General Protocol)

This protocol outlines the general steps for measuring dopamine release in the striatum of a rat following the administration of Chlorisondamine.

Workflow for in vivo microdialysis.

Materials:

-

Adult male rat

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Perfusion pump and solutions (aCSF)

-

This compound

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum.

-

Recovery: Allow the animal to recover for several days.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate.

-

Sample Collection: After an equilibration period, collect baseline dialysate samples.

-

Drug Administration: Administer this compound (e.g., systemically or directly into the brain).

-

Post-Drug Sampling: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.

Conclusion

This compound is a powerful pharmacological tool for studying the role of nicotinic acetylcholine receptors, particularly in the context of ganglionic transmission and central nicotinic signaling. Its long-lasting, quasi-irreversible blockade of nAChRs makes it unique among nicotinic antagonists. While its pharmacodynamic effects on the cardiovascular and central nervous systems are relatively well-characterized, further research is needed to fully elucidate its binding affinities for various nAChR subtypes, its complete pharmacokinetic profile, and its precise interactions with intracellular signaling cascades. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the complex pharmacology of this compound.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chlorisondamine inhibits the nicotine-induced stimulation of c-fos in the pigeon brain for up to 2 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorisondamine Diiodide: A Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a potent and long-acting antagonist of nicotinic acetylcholine receptors (nAChRs). Historically classified as a ganglionic blocker, its quasi-irreversible and insurmountable antagonism has made it a valuable tool in neuroscience research to probe the physiological and pathological roles of nAChRs. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological effects of this compound. It includes a compilation of quantitative data on its potency and in vivo effects, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in nicotinic acetylcholine receptor antagonists.

Chemical and Physical Properties

This compound is a bis-quaternary ammonium compound with a complex chemical structure that contributes to its long-lasting pharmacological effects.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4,5,6,7-tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-1H-isoindolium diiodide | [2] |

| Molecular Formula | C₁₄H₂₀Cl₄N₂ · 2I | [2] |

| Molecular Weight | 611.9 g/mol | [2] |

| CAS Number | 96750-66-2 | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMF and DMSO | [2] |

| SMILES | C--INVALID-LINK--(C)CC[N+]1(C)Cc2c(c(Cl)c(Cl)c(Cl)c1Cl)C1.[I-].[I-] | [2] |

| InChI Key | FPNVAOZHQUJJJQ-UHFFFAOYSA-L | [2] |

Mechanism of Action

Chlorisondamine exerts its effects primarily by acting as a non-competitive antagonist at nicotinic acetylcholine receptors.[3][4] Its mechanism is characterized by a quasi-irreversible and insurmountable blockade of nAChR function.[5][6]

Interaction with nAChRs

Chlorisondamine's structure, featuring two quaternary ammonium groups and a tetrachloroisoindoline ring, is crucial for its interaction with nAChRs.[1] It is proposed that the quaternary ammonium groups form salt bridges with acidic residues in the receptor, while the tetrachlorobenzene moiety may engage in cation-π interactions.[1] This multi-point binding contributes to its high affinity and prolonged receptor occupancy. Studies suggest that chlorisondamine acts as a channel blocker, physically occluding the ion pore upon receptor activation, thereby preventing the influx of cations like Na⁺ and Ca²⁺.[7]

Long-Lasting and Insurmountable Blockade

A single administration of chlorisondamine can lead to a blockade of central nAChR-mediated responses that persists for weeks.[5][8] This long-lasting effect is not fully explained by its pharmacokinetic profile alone, suggesting a mechanism beyond simple receptor occupancy.[6] The blockade is considered insurmountable because increasing the concentration of the agonist (e.g., nicotine) does not fully restore the receptor's function.[6] This suggests a mechanism that alters the receptor's conformation or accessibility to agonists.

Ganglionic Blockade

As a ganglionic blocker, chlorisondamine inhibits neurotransmission in the autonomic ganglia, where nAChRs are essential for signaling between preganglionic and postganglionic neurons.[3][4] This action affects both the sympathetic and parasympathetic nervous systems, leading to a wide range of physiological effects.

Quantitative Pharmacological Data

The potency and effects of chlorisondamine have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 3.1: In Vitro Potency of this compound

| Parameter | Value | Experimental System | Reference |

| IC₅₀ | 1.8 µM | Nicotine-induced dopamine release from rat striatal synaptosomes | [2] |

| IC₅₀ | ~600 µM | NMDA-evoked [³H]-dopamine release from cultured fetal rat mesencephalic cells | [5] |

Table 3.2: In Vivo Effects of this compound

| Species | Dose | Route | Effect | Duration | Reference |

| Rat | 10 mg/kg | s.c. | Blockade of central nicotinic effects (ataxia, prostration) | At least 14 days | [5] |

| Rat | 10 mg/kg | s.c. | Blockade of nicotine-induced stimulant activity | At least 5 weeks | [2] |

| Rat | 5 µg | i.c.v. | Prevention of nicotine-induced conditioned taste aversion | - | [2] |

| Cat | 50 mg/kg | - | ~50% inhibition of contractile response in superior cervical ganglion nictitating membrane | - | [2] |

| Mouse (normotensive) | 1-6 mg/kg | i.p. | Significant reduction in blood pressure and heart rate | - | [9] |

| Mouse (hypertensive) | 1-2 mg/kg | i.p. | Significant reduction in blood pressure and heart rate | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro: Nicotine-Induced Dopamine Release from Striatal Synaptosomes

This assay measures the ability of chlorisondamine to inhibit the release of dopamine from nerve terminals in the striatum, a key brain region involved in reward and addiction.[10]

Materials:

-

Rat striatal tissue

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 2.5 mM CaCl₂, pH 7.4), gassed with 95% O₂/5% CO₂

-

[³H]-Dopamine

-

Nicotine

-

This compound

-

Scintillation counter and vials

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.

-

Radiolabeling: Incubate the synaptosomes with [³H]-dopamine (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake.

-

Washing: Wash the synaptosomes three times with Krebs-Ringer buffer by centrifugation and resuspension to remove excess unincorporated [³H]-dopamine.

-

Pre-incubation with Antagonist: Aliquot the labeled synaptosomes and pre-incubate with various concentrations of this compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation of Release: Initiate dopamine release by adding nicotine (e.g., 1 µM) to the synaptosome suspension.

-

Termination of Release: After a short incubation period (e.g., 5 minutes), terminate the release by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity remaining in the synaptosomes (on the filters) and in the filtrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of total [³H]-dopamine released. Determine the IC₅₀ value of chlorisondamine by plotting the percentage inhibition of nicotine-stimulated release against the log concentration of chlorisondamine.

In Vivo: Assessment of Cardiovascular Effects in Rodents

This protocol describes the measurement of blood pressure and heart rate in rodents to evaluate the ganglionic blocking effects of chlorisondamine.[9]

Materials:

-

Mice or rats

-

This compound

-

Sterile saline (0.9%)

-

Telemetry system for blood pressure and heart rate monitoring or a non-invasive tail-cuff system

-

Anesthesia (if required for implanting telemetry devices)

Procedure:

-

Animal Preparation: Acclimate animals to the housing and experimental conditions. For telemetry studies, surgically implant the telemetry transmitter according to the manufacturer's instructions and allow for a recovery period.

-

Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.

-

Drug Administration: Prepare a solution of this compound in sterile saline. Administer the desired dose of chlorisondamine (e.g., 1-10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group (saline injection) should be included.

-

Post-treatment Monitoring: Continuously monitor and record blood pressure and heart rate for several hours or days following drug administration.

-

Data Analysis: Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each animal. Compare the responses between the chlorisondamine-treated and vehicle-treated groups using appropriate statistical tests. Dose-response curves can be generated by testing a range of chlorisondamine doses.

Signaling Pathways and Visualizations

Chlorisondamine, by blocking nAChRs, inhibits the downstream signaling cascades that are normally activated by acetylcholine or nicotine. These pathways are involved in a multitude of cellular processes, including neurotransmitter release, cell survival, and gene expression.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and initiates various downstream signaling events. Key pathways include:

-

Calcium-Dependent Signaling: The increase in intracellular Ca²⁺ acts as a second messenger, activating various calcium-dependent enzymes such as calmodulin kinases (CaMKs) and protein kinase C (PKC).[8] These kinases, in turn, phosphorylate a wide range of target proteins, leading to modulation of synaptic plasticity and gene expression.

-

MAPK/ERK Pathway: nAChR activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival.[11]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a key regulator of cell survival and apoptosis, can also be activated downstream of nAChRs.[8]

The following diagrams, generated using the DOT language for Graphviz, illustrate the antagonism of these pathways by chlorisondamine.

Caption: Blockade of nAChR-mediated ion influx by chlorisondamine.

Caption: Inhibition of nAChR downstream signaling by chlorisondamine.

Experimental Workflow for In Vitro Antagonist Screening

The following diagram outlines a typical workflow for screening for nAChR antagonists using an in vitro assay, such as the dopamine release assay described in section 4.1.

Caption: Workflow for in vitro nAChR antagonist screening.

Conclusion

This compound remains a critical pharmacological tool for the study of nicotinic acetylcholine receptors. Its potent, long-lasting, and insurmountable antagonist properties allow for the robust inhibition of nAChR function in both in vitro and in vivo settings. This technical guide has provided a comprehensive overview of its chemical nature, mechanism of action, and methods for its experimental investigation. The detailed protocols and visual representations of signaling pathways are intended to facilitate further research into the complex roles of nAChRs in health and disease, and to aid in the development of novel therapeutics targeting this important receptor system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Frontiers | Plant food-derived antioxidant nutrients in neuroprotection against chemotherapy-induced neurotoxicity: from molecular mechanisms to clinical applications [frontiersin.org]

- 5. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockade of cholinergic channels by chlorisondamine on a crustacean muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Genesis of a Ganglionic Blocker: Early Research and Discovery of Chlorisondamine Diiodide

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the quest for effective treatments for hypertension led to the exploration of a class of compounds known as ganglionic blocking agents. These drugs offered a novel approach to blood pressure control by interrupting nerve impulses in the autonomic ganglia. Among the more potent and long-acting of these agents to emerge was Chlorisondamine, a bisquaternary ammonium compound. This technical guide delves into the early research and discovery of Chlorisondamine diiodide, providing a detailed account of its synthesis, initial pharmacological evaluation, and the experimental protocols that defined its early development.

Core Discovery and Synthesis

Chlorisondamine, chemically known as 4,5,6,7-tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-1H-isoindolium diiodide, was first described in a seminal 1955 paper by Plummer, Trapold, Schneider, Maxwell, and Earl.[1] While the full, detailed synthesis protocol from this foundational paper is not widely available, the structure of Chlorisondamine suggests a multi-step synthesis common for bisquaternary ammonium compounds of that era. The general synthetic pathway would have likely involved the formation of a chlorinated isoindoline precursor, followed by quaternization reactions to introduce the two quaternary ammonium groups.

The key structural features of Chlorisondamine, a rigid chlorinated isoindoline backbone with two quaternary ammonium heads separated by a specific distance, were designed to confer high potency and a prolonged duration of action as a ganglionic blocker.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary mechanism of action of Chlorisondamine is the blockade of nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia.[2][3] In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, propagating the nerve impulse. Chlorisondamine, as a non-depolarizing, competitive antagonist, binds to these nAChRs without activating them, thereby preventing ACh from binding and effectively blocking neurotransmission through the ganglia.[2][3] This blockade occurs in both the sympathetic and parasympathetic ganglia, leading to a reduction in autonomic tone throughout the body.

The bisquaternary structure of Chlorisondamine is crucial for its potent ganglionic blocking activity. The two positively charged nitrogen centers are thought to interact with anionic sites on the nicotinic receptor, leading to a stable and prolonged blockade.

Signaling Pathway of Ganglionic Blockade

Quantitative Data from Early Pharmacological Studies

The initial pharmacological assessments of Chlorisondamine revealed its high potency as a ganglionic blocker. Later studies provided more specific quantitative data on its activity.

| Parameter | Value | Species/System | Reference |

| IC50 (Nicotinic Acetylcholine Receptor Antagonism) | 1.8 µM | Rat striatal synaptosomes | [4] |

| In Vivo Ganglionic Blockade (Dose for ~50% inhibition of contractile response) | 50 mg/kg | Feline superior cervical ganglion nictitating membrane | |

| In Vivo Central Nicotinic Blockade (Effective Dose) | 10 mg/kg, s.c. | Rat | [5] |

Experimental Protocols

The early evaluation of Chlorisondamine relied on classic pharmacological preparations to assess ganglionic blockade. One of the key experimental models was the cat superior cervical ganglion-nictitating membrane preparation.

Cat Superior Cervical Ganglion-Nictitating Membrane Preparation

This in vivo preparation is a classic model for studying ganglionic transmission and blockade.[6]

Objective: To determine the ganglionic blocking activity of a test compound by measuring the inhibition of nerve stimulation-induced contraction of the nictitating membrane.

Methodology:

-

Animal Preparation: Cats are anesthetized, typically with an agent like sodium pentobarbital. The trachea is cannulated to ensure a clear airway.

-

Surgical Procedure: The cervical sympathetic trunk on one side is carefully dissected and isolated. Electrodes are placed on the preganglionic nerve fibers. The nictitating membrane on the same side is connected to a force transducer to record contractions.

-

Stimulation: The preganglionic nerve is stimulated with electrical pulses of supramaximal voltage at a set frequency (e.g., 40 Hz) for a short duration to induce contraction of the nictitating membrane.[7]

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously or intra-arterially.

-

Data Recording: The contractions of the nictitating membrane in response to nerve stimulation are recorded before and after the administration of the test compound.

-

Analysis: The percentage inhibition of the contraction height after drug administration compared to the pre-drug control response is calculated to determine the ganglionic blocking potency.

Experimental Workflow: Ganglionic Blockade Assay

Conclusion

The early research and discovery of this compound marked a significant advancement in the field of autonomic pharmacology and the clinical management of hypertension in its time. The development of this potent, long-acting ganglionic blocker was the result of targeted synthetic chemistry and rigorous pharmacological evaluation using classic experimental models. While its clinical use has been largely superseded by more specific and better-tolerated antihypertensive agents, the foundational research on Chlorisondamine provided valuable insights into the function of the autonomic nervous system and the pharmacology of nicotinic acetylcholine receptors. The experimental protocols and quantitative data from these early studies remain a cornerstone of our understanding of ganglionic transmission and blockade.

References

- 1. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Ganglionic-blocking agents. 9] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination effect of ultrasound-guided superior cervical ganglion block and standard triptan for migraine attacks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cat Nictitating Membrane [sheffbp.co.uk]

- 7. Effect of naloxone and prolonged preganglionic stimulation on noncholinergic transmission in the superior cervical ganglion of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorisondamine Diiodide: A Technical Guide for Autonomic Ganglia Blockade Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist. Its quasi-irreversible and insurmountable blockade of autonomic ganglia makes it a valuable tool in neuroscience and cardiovascular research. This technical guide provides an in-depth overview of chlorisondamine, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in key experimental models. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize chlorisondamine in studies investigating the role of the autonomic nervous system in various physiological and pathological processes.

Mechanism of Action

Chlorisondamine exerts its effects by blocking nicotinic acetylcholine receptors at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] Unlike many other ganglionic blockers, chlorisondamine's action is characterized as quasi-irreversible and insurmountable.[2][3] This means that once bound to the receptor, it dissociates very slowly, resulting in a prolonged blockade that is not readily overcome by increasing concentrations of acetylcholine or other nicotinic agonists.[3] This persistent action is a key feature that makes chlorisondamine particularly useful for studies requiring long-term ganglionic blockade.[2] Research suggests that in vivo treatment with chlorisondamine results in a blockade of central nervous system nicotinic receptors that is resistant to prolonged in vitro wash-out, indicating a mechanism beyond simple physical trapping by the blood-brain barrier.[3]

Signaling Pathway of Autonomic Ganglionic Transmission and Blockade by Chlorisondamine

Caption: Autonomic ganglionic transmission and its blockade by Chlorisondamine.

Quantitative Data

The following tables summarize the quantitative data for this compound from various experimental studies.

Table 1: In Vitro Efficacy of Chlorisondamine

| Preparation | Assay | Agonist | IC50 (µM) | Reference |

| Cultured foetal rat mesencephalic cells | [3H]-dopamine release | N-methyl-D-aspartate (NMDA) | ~600 | [2] |

| Rat striatal synaptosomes | Nicotine-induced [3H]-dopamine release | Nicotine (10⁻⁶ M) | 1.6 | [4] |

Table 2: In Vivo Efficacy of Chlorisondamine in Rodent Models

| Animal Model | Administration Route | Dose | Effect | Reference |

| Rat | Subcutaneous (s.c.) | 0.1 mg/kg | Reduced electrically-evoked synaptic transmission in isolated superior cervical ganglion (1h post-administration) | [2] |

| Rat | Subcutaneous (s.c.) | 10 mg/kg | Blockade of central nicotinic effects (ataxia and prostration) tested 1 to 14 days later | [2] |

| Normotensive C57Bl/6J Mice | Intraperitoneal (i.p.) | 1-6 mg/kg | Significant reduction in blood pressure and heart rate | [5] |

| DOCA-salt-induced hypertensive mice | Intraperitoneal (i.p.) | 1-2 mg/kg | Significantly larger reductions in blood pressure and heart rate compared to normotensive mice | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing chlorisondamine for autonomic ganglia blockade studies.

In Vivo Assessment of Neurogenic Contribution to Blood Pressure in Mice

This protocol is adapted from studies evaluating the effects of chlorisondamine on blood pressure and heart rate in mice using telemetry.[5]

Objective: To determine the contribution of the autonomic nervous system to the maintenance of blood pressure.

Materials:

-

This compound

-

Sterile saline (vehicle)

-

Mice (e.g., C57Bl/6J)

-

Telemetry system for blood pressure and heart rate monitoring (e.g., Data Sciences International)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for telemetry probe implantation

Procedure:

-

Telemetry Probe Implantation:

-

Anesthetize the mouse using isoflurane (e.g., 4-5% for induction, 1.5-2% for maintenance).

-

Surgically implant the telemetry transmitter's catheter into the carotid artery and place the transmitter body in a subcutaneous pocket on the flank.

-

Allow the animals to recover for at least 7-10 days post-surgery.

-

-

Baseline Data Acquisition:

-

House the mice individually in their home cages placed on the telemetry receivers.

-

Record baseline blood pressure and heart rate for a stable period (e.g., 24-48 hours) to establish a diurnal rhythm.

-

-

Chlorisondamine Administration:

-

Prepare fresh solutions of chlorisondamine in sterile saline on the day of the experiment.

-

Administer chlorisondamine via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-6 mg/kg). A vehicle-injected control group should be included.

-

-

Post-Injection Monitoring:

-

Continuously record blood pressure and heart rate for several hours post-injection to observe the full effect of the ganglionic blockade.

-

-

Data Analysis:

-

Analyze the telemetry data to determine the magnitude and duration of the changes in blood pressure and heart rate following chlorisondamine administration compared to baseline and vehicle-treated controls.

-

The reduction in blood pressure is indicative of the neurogenic contribution to its maintenance.

-

Experimental Workflow for In Vivo Blood Pressure Assessment

Caption: Workflow for assessing neurogenic contribution to blood pressure.

In Vitro Nicotine-Induced Dopamine Release from Striatal Synaptosomes

This protocol is based on studies investigating the central nicotinic receptor function.[4]

Objective: To measure the effect of chlorisondamine on nicotine-stimulated dopamine release from isolated nerve terminals.

Materials:

-

Rat striatal tissue

-

Sucrose solution (e.g., 0.32 M)

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

[3H]-dopamine

-

Nicotine

-

This compound

-

Scintillation counter and fluid

Procedure:

-

Synaptosome Preparation:

-

Dissect the striata from rat brains and homogenize in ice-cold sucrose solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a suitable buffer.

-

-

[3H]-Dopamine Loading:

-

Incubate the synaptosomes with [3H]-dopamine to allow for its uptake into the nerve terminals.

-

After loading, wash the synaptosomes to remove excess unincorporated [3H]-dopamine.

-

-

Superfusion:

-

Place the loaded synaptosomes on a filter in a superfusion chamber.

-

Superfuse the synaptosomes with buffer at a constant rate.

-

Collect fractions of the superfusate at regular intervals.

-

-

Stimulation and Inhibition:

-

After a stable baseline of [3H]-dopamine release is established, switch to a buffer containing nicotine to stimulate release.

-

To test the effect of chlorisondamine, pre-incubate the synaptosomes with the desired concentration of chlorisondamine before nicotine stimulation.

-

-

Quantification:

-

Add scintillation fluid to the collected fractions and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of total [3H]-dopamine released in each fraction.

-

-

Data Analysis:

-

Compare the nicotine-stimulated [3H]-dopamine release in the presence and absence of chlorisondamine to determine its inhibitory effect and calculate the IC50 value.

-

Isolated Superior Cervical Ganglion (SCG) Synaptic Transmission Studies

This protocol is based on classical pharmacological studies of ganglionic transmission.[2]

Objective: To assess the effect of chlorisondamine on synaptic transmission in an isolated autonomic ganglion.

Materials:

-

Rat or other suitable small mammal

-

Physiological salt solution (e.g., Krebs solution)

-

Dissection microscope and tools

-

Suction electrodes for stimulation and recording

-

Amplifier and data acquisition system

-

This compound

Procedure:

-

Ganglion Dissection:

-

Euthanize the animal and dissect the superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic nerves intact.

-

Transfer the preparation to a recording chamber continuously perfused with oxygenated physiological salt solution.

-

-

Electrophysiological Recording Setup:

-

Place the preganglionic nerve in a stimulating suction electrode and one of the postganglionic nerves in a recording suction electrode.

-

Deliver supramaximal electrical stimuli to the preganglionic nerve to elicit compound action potentials in the postganglionic nerve.

-

-

Baseline Recording:

-

Record stable baseline postganglionic compound action potentials in response to preganglionic stimulation.

-

-

Chlorisondamine Application:

-

Add chlorisondamine to the perfusing solution at the desired concentration.

-

Continuously record the postganglionic responses to assess the onset and magnitude of the blockade of synaptic transmission.

-

-

Data Analysis:

-

Measure the amplitude of the postganglionic compound action potential before and after the application of chlorisondamine.

-

Quantify the degree of inhibition of synaptic transmission produced by chlorisondamine.

-

Experimental Workflow for Isolated Superior Cervical Ganglion Studies

Caption: Workflow for isolated superior cervical ganglion experiments.

Conclusion

This compound remains a crucial pharmacological tool for investigating the function of the autonomic nervous system. Its long-lasting and insurmountable antagonism of nicotinic acetylcholine receptors in autonomic ganglia provides a reliable method for producing profound and sustained ganglionic blockade. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to utilize chlorisondamine in their studies. Careful consideration of the experimental design and appropriate controls will ensure the generation of robust and reproducible data, furthering our understanding of autonomic control in health and disease.

References

- 1. Release of [3H]-noradrenaline from rat hippocampal synaptosomes by nicotine: mediation by different nicotinic receptor subtypes from striatal [3H]-dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Chlorisondamine Diiodide on Blood Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide, a potent and long-acting ganglionic blocking agent, serves as a critical pharmacological tool for investigating the neurogenic contribution to blood pressure regulation in preclinical research. By acting as a nicotinic acetylcholine receptor antagonist at autonomic ganglia, chlorisondamine effectively inhibits neurotransmission within both the sympathetic and parasympathetic nervous systems. This comprehensive technical guide delineates the in vivo effects of chlorisondamine on blood pressure, supported by quantitative data from murine models. It provides detailed experimental protocols for the assessment of these effects and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize chlorisondamine in cardiovascular research.

Introduction

This compound is a bisquaternary ammonium compound that functions as a non-depolarizing ganglionic blocker.[1][2] Its primary mechanism of action involves the blockade of nicotinic acetylcholine receptors in autonomic ganglia, thereby interrupting the transmission of nerve impulses from preganglionic to postganglionic neurons.[1][3] This action leads to a reduction in sympathetic outflow to the cardiovascular system, resulting in vasodilation and a subsequent decrease in blood pressure.[1][4] Historically developed for the treatment of hypertension, its clinical use was limited by side effects stemming from its non-selective nature.[1] However, it remains an invaluable tool in experimental pharmacology to quantify the contribution of the sympathetic nervous system to the maintenance of blood pressure in various physiological and pathophysiological states.[1][5]

Mechanism of Action: Signaling Pathway

Chlorisondamine exerts its hypotensive effects by blocking neurotransmission at the autonomic ganglia. The signaling pathway involves the inhibition of acetylcholine-mediated depolarization of postganglionic neurons.

Caption: Signaling pathway of Chlorisondamine's ganglionic blockade.

Quantitative Data on Blood Pressure Effects

The administration of this compound leads to a dose-dependent reduction in blood pressure in both normotensive and hypertensive animal models. The following tables summarize the quantitative effects observed in mice.

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Normotensive C57Bl/6J Mice [1]

| Dose (mg/kg, i.p.) | Change in MAP (mmHg) |

| 1 | -16.7 ± 3.3 |

| 2 | -25.5 ± 3.3 |

| 3 | -31.1 ± 3.4 |

| 6 | -31.0 ± 7.0 |

| Vehicle | -0.49 ± 2.9 |

Table 2: Effect of this compound on Heart Rate (HR) in Normotensive C57Bl/6J Mice [1]

| Dose (mg/kg, i.p.) | Change in HR (beats/min) |

| 1 | -14.3 ± 16.3 |

| 2 | -59.1 ± 16.8 |

| 3 | -87.5 ± 6.6 |

| 6 | -111.4 ± 22.8 |

| Vehicle | +46.4 ± 12.2 |

Table 3: Effect of this compound on Mean Arterial Pressure (MAP) in DOCA-Salt Hypertensive Mice [1]

| Dose (mg/kg, i.p.) | Change in MAP (mmHg) |

| 1 | -46.0 ± 6.5 |

| 2 | -54.2 ± 6.3 |

| Vehicle | -0.5 ± 2.9 |

Table 4: Effect of this compound on Heart Rate (HR) in DOCA-Salt Hypertensive Mice [1]

| Dose (mg/kg, i.p.) | Change in HR (beats/min) |

| 1 | -152.7 ± 39.6 |

| 2 | -197.5 ± 77.5 |

| Vehicle | +46.4 ± 12.2 |

Experimental Protocols

The following section details the methodologies for assessing the in vivo effects of chlorisondamine on blood pressure.

Animal Models

-

Normotensive Model: Male and female wild-type C57Bl/6J mice (12–14 weeks old) are commonly used.[1]

-

Hypertensive Model (DOCA-Salt): To induce hypertension, wild-type mice are subcutaneously implanted with a 50 mg DOCA (deoxycorticosterone acetate) pellet (21-day release). These mice are provided with a 0.9% NaCl solution in their drinking water.[1]

Drug Preparation and Administration

-

This compound solutions are prepared in sterile 0.9% saline.[1]

-

Administration is typically performed via intraperitoneal (i.p.) injection.[1]

-

A vehicle control group (0.9% saline) should be included in the experimental design.[1]

In Vivo Blood Pressure Measurement

Continuous measurement of arterial blood pressure is achieved using radiotelemetry, which is considered the gold standard for its accuracy and ability to monitor freely moving, conscious animals.[1][6]

-

Surgical Preparation:

-

Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).

-

Implant a radiotelemetry transmitter (e.g., PA-C10) with the catheter inserted into the carotid artery for blood pressure measurement.[4][7] The body of the transmitter is placed in a subcutaneous pocket.

-

Allow for a post-operative recovery period of at least 14 days.[8]

-

-

Data Acquisition:

-

House the mice in individual cages on receiver platforms that collect the telemetry signal.

-

Record baseline mean arterial pressure (MAP), systolic and diastolic pressure, and heart rate for a stable period before drug administration.

-

Administer this compound or vehicle via i.p. injection.

-

Continuously record cardiovascular parameters. The peak response is typically determined from the nadir in the MAP and HR tracings following administration.[4]

-

Assessment of Cardiac Function (Echocardiography)

Echocardiography can be used to investigate whether the blood pressure-lowering effects of chlorisondamine are associated with changes in cardiac output.[1]

-

Procedure:

-

Lightly anesthetize the mice.

-

Perform two-dimensional M-mode echocardiography.

-

Obtain images of the parasternal long-axis and short-axis of the heart.

-

Calculate cardiac output (CO), stroke volume (SV), ejection fraction (EF), and fractional shortening (FS) using appropriate software.[8]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study of chlorisondamine's effects on blood pressure.

Caption: Workflow for in vivo blood pressure measurement after Chlorisondamine administration.

Conclusion

This compound is a powerful pharmacological agent for elucidating the role of the sympathetic nervous system in blood pressure control. Its effective blockade of autonomic ganglia allows for the quantification of neurogenic contributions to hypertension. The data and protocols presented in this guide offer a robust framework for researchers to design and execute in vivo studies investigating the cardiovascular effects of this compound. Careful consideration of animal models, drug administration protocols, and appropriate measurement techniques, such as radiotelemetry, are paramount to obtaining reliable and reproducible results. The hypotensive effects of chlorisondamine are dose-dependent and more pronounced in hypertensive models, reflecting a greater neurogenic component in these conditions.[1] These findings underscore the utility of chlorisondamine in cardiovascular research and drug development.

References

- 1. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. THE EFFECTS OF NEOSTIGMINE UPON GANGLION RESPONSES AFTER ADMINISTRATION OF BLOCKING DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recommendations for blood pressure measurement in humans and experimental animals: part 2: blood pressure measurement in experimental animals: a statement for professionals from the Subcommittee of Professional and Public Education of the American Heart Association Council on High Blood Pressure Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Understanding the Ganglionic Blocking Activity of Chlorisondamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ganglionic blocking activity of Chlorisondamine, a potent nicotinic acetylcholine receptor (nAChR) antagonist. The document delves into its mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes complex biological and experimental processes.

Core Concepts: Mechanism of Action

Chlorisondamine is a bis-quaternary ammonium compound that functions as a non-competitive antagonist of nicotinic acetylcholine receptors, leading to blockade of neurotransmission in autonomic ganglia.[1] Its primary mechanism involves blocking the ion channel of nAChRs, thereby preventing the influx of cations that would normally follow acetylcholine binding and lead to neuronal depolarization.[2] This blockade is long-lasting, in some cases considered quasi-irreversible, which distinguishes it from many other ganglionic blockers.[3]

The prolonged action is thought to be due to its unique chemical structure, featuring a tetrachloroisoindoline ring and two quaternary ammonium groups.[2] This structure facilitates a strong interaction with the receptor, potentially involving both electrostatic interactions and cation-pi interactions within the ion channel pore.[2] Specifically, research suggests an interaction with an epitope on the alpha-2 subunit of the neuronal nAChR.[4]

Quantitative Data on Chlorisondamine Activity

The following tables summarize key quantitative data from various experimental studies on Chlorisondamine, providing insights into its potency and effects in different biological systems.

| Parameter | Value | Species/System | Reference |

| IC | ~600 µM | Cultured fetal rat mesencephalic cells (NMDA-evoked [³H]-dopamine release) | [3] |

| EC | ~30 µM | Rat pheochromocytoma (PC12) cells (Nicotine-evoked [³H]-noradrenaline release) |

Table 1: In Vitro Potency of Chlorisondamine. This table presents the half-maximal inhibitory and effective concentrations of Chlorisondamine in different in vitro assays.

| Experimental Model | Dose | Effect | Reference |

| Conscious Squirrel Monkeys | 1 mg/kg | Attenuated cocaine-induced pressor and tachycardiac responses. | [5] |

| Conscious Squirrel Monkeys | 5 mg/kg | Completely prevented cocaine-induced pressor and tachycardiac responses. | [5] |

| Pigeon | 0.1, 1, and 10 mg/kg i.m. (30 min pre-nicotine) | Blocked nicotine-induced increases in blood pressure and heart rate. | [6] |

| Pigeon | 10 mg/kg i.m. (24 h pre-nicotine) | Produced a blockade of nicotine's pressor effect that diminished within 3 days. | [6] |

| Rats | 10 mg/kg s.c. | Produced a quasi-irreversible blockade of the central actions of nicotine (ataxia and prostration) when tested 1 to 14 days later. | [3] |

| Rats | 5 µg (intraventricular) | Prevented acquisition of nicotine-induced conditioned taste aversion. | [7] |

| Normotensive Mice | 1-6 mg/kg i.p. | Reduced blood pressure and heart rate to a similar extent at all doses. | [8][9] |

| DOCA-salt-induced hypertensive mice | 1 and 2 mg/kg i.p. | Produced significantly larger reductions in blood pressure and heart rate compared to normotensive mice. | [8][9] |

Table 2: In Vivo Effects of Chlorisondamine. This table summarizes the observed effects of Chlorisondamine administration in various animal models, highlighting its impact on cardiovascular and behavioral responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ganglionic blocking activity of Chlorisondamine.

In Vitro Neurotransmitter Release Assay from Synaptosomes

This protocol is designed to measure the effect of Chlorisondamine on nicotine-evoked neurotransmitter release from isolated nerve terminals (synaptosomes).

Protocol:

-

Synaptosome Preparation:

-

Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum or hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4).

-

Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and pre-incubate with a radiolabeled neurotransmitter or its precursor (e.g., [³H]-dopamine or [³H]-noradrenaline) to allow for uptake.

-

Wash the synaptosomes by centrifugation to remove excess radiolabel.

-

-

Neurotransmitter Release Assay:

-

Resuspend the radiolabeled synaptosomes in fresh physiological buffer.

-

Aliquot the synaptosomal suspension into superfusion chambers.

-

Perfuse the synaptosomes with buffer at a constant flow rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., every 2 minutes).

-

After establishing a stable baseline of radiolabel release, switch to a perfusion buffer containing Chlorisondamine at the desired concentration for a pre-incubation period.

-

Stimulate neurotransmitter release by switching to a buffer containing nicotine for a short period (e.g., 2 minutes).

-

Continue collecting fractions to measure the peak and subsequent decline of radiolabel release.

-

At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

-

-

Data Analysis:

-

Measure the radioactivity in each collected fraction using liquid scintillation counting.

-

Express the radioactivity released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.

-

Calculate the nicotine-evoked release by subtracting the basal release from the peak release observed during nicotine stimulation.

-

Determine the inhibitory effect of Chlorisondamine by comparing the nicotine-evoked release in the presence and absence of the antagonist.

-

In Vivo Cardiovascular Monitoring in Rodents

This protocol describes the methodology for assessing the impact of Chlorisondamine on blood pressure and heart rate in conscious, freely moving rodents.

Protocol:

-

Surgical Implantation of Telemetry Transmitters:

-

Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgically implant a telemetry transmitter with a pressure-sensing catheter into the carotid artery or abdominal aorta for blood pressure measurement.

-

Place the electrocardiogram (ECG) leads subcutaneously to monitor heart rate.

-

Allow the animal to recover from surgery for at least one week before starting the experiment.

-

-

Data Acquisition:

-

House the animal in its home cage placed on a telemetry receiver.

-

Record baseline blood pressure and heart rate continuously for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.

-

Administer Chlorisondamine via the desired route (e.g., intraperitoneal or subcutaneous injection).

-

Continue to record cardiovascular parameters continuously for the desired duration after drug administration to assess the magnitude and duration of the drug's effects.

-

-

Data Analysis:

-

Analyze the telemetered data using appropriate software to calculate mean arterial pressure, systolic and diastolic blood pressure, and heart rate over defined time intervals.

-

Compare the post-treatment cardiovascular parameters to the baseline values for each animal to determine the effect of Chlorisondamine.

-

Statistical analysis (e.g., t-test or ANOVA) can be used to compare the effects of different doses of Chlorisondamine or to compare its effects in different animal models (e.g., normotensive vs. hypertensive).[8][9]

-

Conditioned Taste Aversion (CTA) Assay

This protocol outlines the procedure for evaluating the central nicotinic blocking effects of Chlorisondamine using a conditioned taste aversion paradigm.[7]

Protocol:

-

Water Deprivation and Habituation:

-

Individually house the rats and place them on a restricted water access schedule (e.g., 30 minutes of access per day) for several days to motivate drinking during the test sessions.

-

Habituate the rats to the drinking chambers for a few days prior to the conditioning day.

-

-

Conditioning:

-

On the conditioning day, present the rats with a novel taste solution (the conditioned stimulus, CS), such as a saccharin solution, for the 30-minute access period.

-

Immediately after the drinking session, administer an intraventricular injection of Chlorisondamine or vehicle.

-

Following the Chlorisondamine/vehicle injection, administer a systemic injection of nicotine (the unconditioned stimulus, US) or saline.

-

-

Testing:

-

Two days after conditioning, present the rats with a two-bottle choice between the saccharin solution and water for the 30-minute access period.

-

Measure the volume of each fluid consumed.

-

-

Data Analysis:

-

Calculate a preference ratio for the saccharin solution (volume of saccharin consumed / total volume of fluid consumed).

-

A low preference ratio in the nicotine-treated group (compared to the saline group) indicates the formation of a conditioned taste aversion.

-

Compare the preference ratios of the animals pre-treated with Chlorisondamine to those pre-treated with vehicle to determine if Chlorisondamine blocked the acquisition of the nicotine-induced CTA.

-

Visualizations